

Firuglipel: A Comparative Analysis of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Firuglipel*

Cat. No.: *B607458*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity profile of **Firuglipel** (DS-8500a), a novel, orally available G protein-coupled receptor 119 (GPR119) agonist. The information presented is intended to assist researchers and drug development professionals in evaluating the preclinical pharmacological profile of this compound against other GPR119 agonists.

Introduction to Firuglipel

Firuglipel is a potent and selective agonist of GPR119, a G α s protein-coupled receptor predominantly expressed in pancreatic β -cells and intestinal L-cells.[1] Activation of GPR119 by **Firuglipel** leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[1][2][3] Developed by Daiichi Sankyo, **Firuglipel** was investigated for the treatment of type 2 diabetes mellitus. Although its clinical development was discontinued, its preclinical data provides a valuable case study in the selectivity of GPR119 agonists.

Comparative Selectivity and Potency

Firuglipel has demonstrated high selectivity for the GPR119 receptor. Preclinical studies have shown that it has no significant activity on a wide range of other receptors, channels, and transporters. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Table 1: In Vitro Potency of **Firuglipel** and Comparator GPR119 Agonists

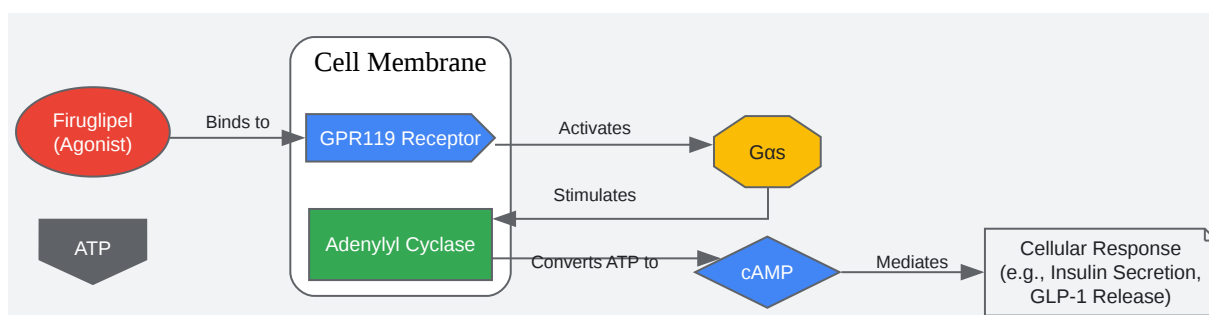
Compound	Target	Species	Assay Type	Potency (EC50/pEC50)	Reference
Firuglipel (DS-8500a)	GPR119	Human	cAMP accumulation	EC50: 51.5 nM	
GPR119	Rat	cAMP accumulation	EC50: 98.4 nM		
GPR119	Mouse	cAMP accumulation	EC50: 108.1 nM		
GSK1292263	GPR119	Human	Reporter Assay	pEC50: 6.8	
GPR119	Rat	Reporter Assay	pEC50: 6.8		
GPR119	Mouse	Reporter Assay	pEC50: 6.8		
MBX-2982	GPR119	N/A	cAMP accumulation (acute)	pEC50: 8.79 ± 0.12	
GPR119	N/A	cAMP accumulation (sustained)	pEC50: 7.03 ± 0.13		

Table 2: Selectivity Profile of **Firuglipel**

Compound	Screening Panel	Result	Reference
Firuglipel (DS-8500a)	66 molecular targets (receptors, channels, transporters)	No significant effect (IC50 >10 µmol/L)	

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like **Firuglipel** initiates a downstream signaling cascade that is crucial for its therapeutic effects. The binding of the agonist to the receptor triggers a conformational change, leading to the activation of the associated G α s protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels is the primary driver of the physiological responses, including enhanced insulin secretion and GLP-1 release.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [The role of pharmacology to produce firuglipel (DS-8500a), an orally available GPR119 agonist for type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Firuglipel: A Comparative Analysis of Cross-Reactivity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607458#cross-reactivity-and-selectivity-profile-of-firuglipel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com